Methyl 2-(3-fluoropyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-fluoropyridin-4-yl)propanoate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to a propanoate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoropyridin-4-yl)propanoate typically involves the esterification of 3-fluoropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoropyridin-4-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: Methyl 2-(3-fluoropyridin-4-yl)propanol.
Hydrolysis: 3-fluoropyridine-4-carboxylic acid.
Scientific Research Applications
Methyl 2-(3-fluoropyridin-4-yl)propanoate is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(3-fluoropyridin-4-yl)propanoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-4-11-5-8(7)10/h3-6H,1-2H3 |
InChI Key |
ZDMWDTIEVKIEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.